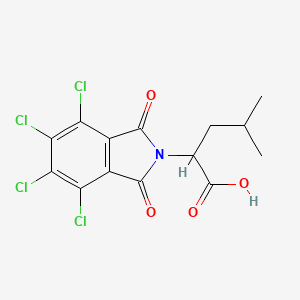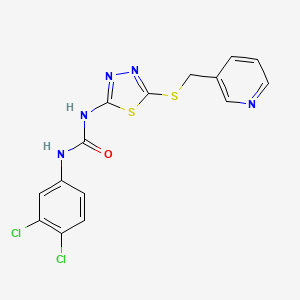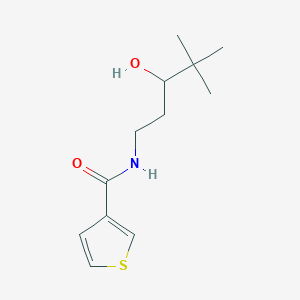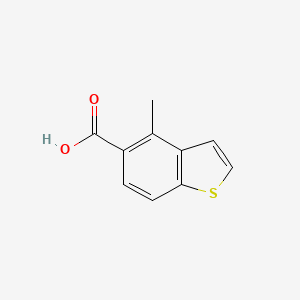
4-methyl-2-(4,5,6,7-tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)pentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-methyl-2-(4,5,6,7-tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)pentanoic acid” is a chemical compound with the molecular formula C14H11Cl4NO4 . It has an average mass of 399.053 Da and a mono-isotopic mass of 396.944214 Da . It is used as an efficient coupling reagent in solid and solution phase peptide synthesis, particularly in acylation and decarboxylative cross-coupling reactions .
Chemical Reactions Analysis
This compound is used as a coupling reagent in peptide synthesis, particularly in acylation and decarboxylative cross-coupling reactions . It can also be used as an activator in the Ni-catalyzed Negishi arylation, alkenylation, alkylation, and alkynylation reactions .Physical And Chemical Properties Analysis
This compound has a density of 1.6±0.1 g/cm3 . It has a boiling point of 569.7±50.0 °C at 760 mmHg . The flash point is 298.3±30.1 °C . The exact mass is 396.944214 and it has a LogP of 4.91 .Wissenschaftliche Forschungsanwendungen
Synthesis and Biochemical Applications
- Inhibitors of Mycolic Acid Biosynthesis : Compounds with structural similarities to "4-methyl-2-(4,5,6,7-tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)pentanoic acid" have been explored as potential inhibitors of mycolic acid biosynthesis, crucial for the viability of mycobacterial species, suggesting potential applications in researching tuberculosis treatment strategies (Hartmann et al., 1994).
Analytical Chemistry
- Selective Extraction and Separation : Analogous compounds have been used for the quantitative extraction of metals, demonstrating the potential of "4-methyl-2-(4,5,6,7-tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)pentanoic acid" in analytical chemistry applications, particularly in the selective extraction and separation of ions like iron(III) from complex mixtures (Gawali & Shinde, 1974).
Material Science
- Electrochemical and Spectroelectrochemical Studies : The synthesis and characterization of materials based on phthalocyanine-anthraquinone hybrids indicate potential applications in developing novel materials with specific electronic or optical properties. Such research suggests the utility of structurally complex compounds in the synthesis of materials with tailored properties for electronic and optoelectronic applications (Sezer et al., 2010).
Chemical Synthesis
- Catalytic and Synthetic Applications : The exploration of chemical reactions for the synthesis of various chemical compounds, including the generation of oxallyl intermediates from specific ketones, highlights the broad applicability of related compounds in facilitating or studying synthetic pathways in organic chemistry. This line of research could inform the development of new synthetic methods or the synthesis of complex organic molecules (Föhlisch et al., 1987).
Environmental Science
- Dioxin Analysis in Agrochemicals : Studies on the impurity profiles of agrochemicals with respect to dioxins and dioxin-like compounds underscore the importance of chemical analysis in environmental science, particularly in monitoring and managing the ecological and health impacts of persistent organic pollutants. This research area may benefit from advancements in analytical methodologies enabled by chemical compounds with specific reactivity or binding properties (Masunaga et al., 2001).
Eigenschaften
IUPAC Name |
4-methyl-2-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl4NO4/c1-4(2)3-5(14(22)23)19-12(20)6-7(13(19)21)9(16)11(18)10(17)8(6)15/h4-5H,3H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHFNZHRVWJEXDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)N1C(=O)C2=C(C1=O)C(=C(C(=C2Cl)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl4NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-2-(4,5,6,7-tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)pentanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(4-fluorophenylsulfonamido)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2647950.png)
![6-(4-Chlorophenyl)-1-methyl-4H-benzo[f][1,2,4]triazolo[4,3-a]azepine](/img/structure/B2647951.png)



![6-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2,7-diamine](/img/structure/B2647956.png)
![N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-2-(4-fluorophenoxy)acetamide](/img/structure/B2647958.png)


![N-[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-ethoxybenzamide](/img/structure/B2647965.png)


![N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)isonicotinamide](/img/structure/B2647971.png)